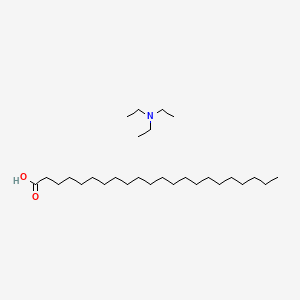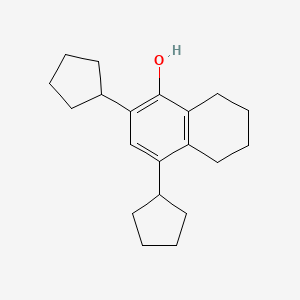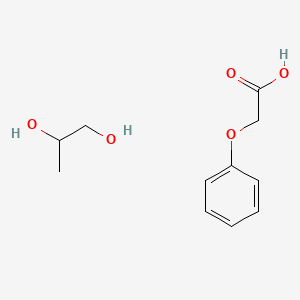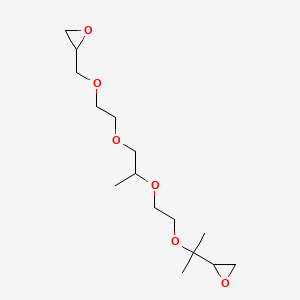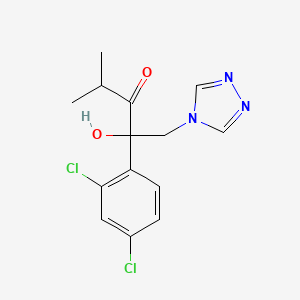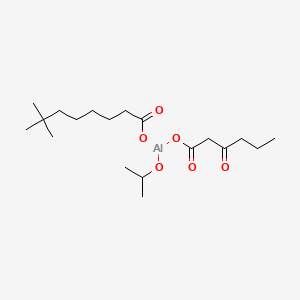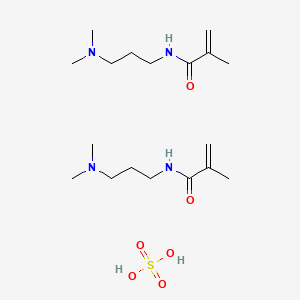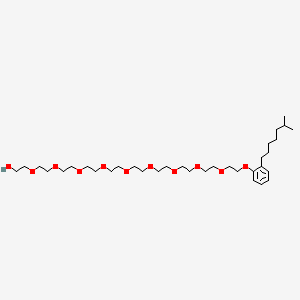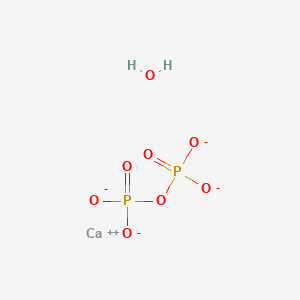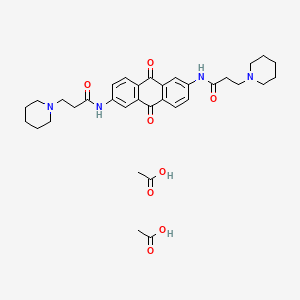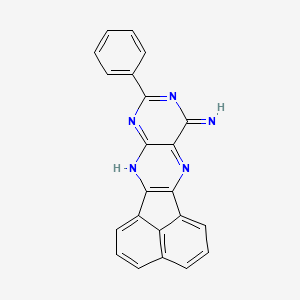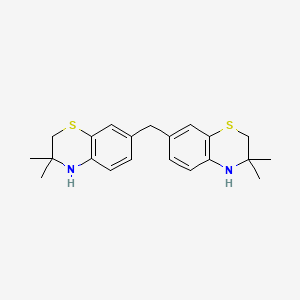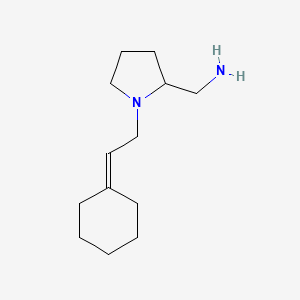
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is an organic compound with the molecular formula C13H24N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexylideneethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine typically involves the reaction of pyrrolidine derivatives with cyclohexylideneethyl halides under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated analogs
Substitution: N-substituted derivatives
Scientific Research Applications
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyclohexylethyl)pyrrolidine-2-methylamine
- 1-(2-Cyclohexylideneethyl)pyrrolidine-2-ethylamine
- 1-(2-Cyclohexylideneethyl)pyrrolidine-2-amine
Uniqueness
1-(2-Cyclohexylideneethyl)pyrrolidine-2-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
94231-74-0 |
|---|---|
Molecular Formula |
C13H24N2 |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
[1-(2-cyclohexylideneethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H24N2/c14-11-13-7-4-9-15(13)10-8-12-5-2-1-3-6-12/h8,13H,1-7,9-11,14H2 |
InChI Key |
QFVOZAOPJOBVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCN2CCCC2CN)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


